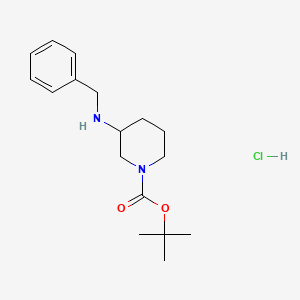

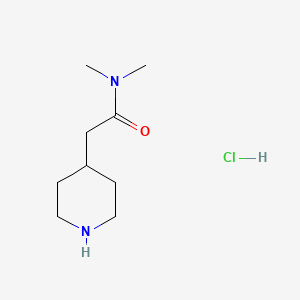

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

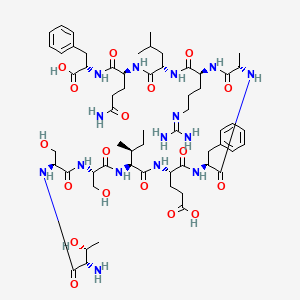

“tert-Butyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.4 g/mol . The IUPAC name for this compound is tert-butyl 3-(benzylamino)piperidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 41.6 Ų .科学的研究の応用

Synthesis and Chemical Structure

Synthesis of Piperidine Derivatives : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key component in synthesizing piperidine derivatives, particularly those fused with oxygen heterocycles. Such synthesis involves multi-step reactions leading to the formation of bicyclic systems with high stereoselectivity, indicating its relevance in creating complex molecular structures (Moskalenko & Boev, 2014).

Intermediate for Anticancer Drugs : The compound serves as an important intermediate for the synthesis of small molecule anticancer drugs. A notable synthetic route involves multiple chemical reactions starting from commercially available materials, showcasing its utility in drug development (Zhang et al., 2018).

Molecular Structure Characterization : The molecule has been characterized through various analytical techniques, including X-ray diffraction studies, indicating its structural complexity and the importance of precise characterization in its application (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Industrial Application

Catalysis and Asymmetric Synthesis : The compound is used in the synthesis of diverse piperidine derivatives, demonstrating its role in catalysis and asymmetric synthesis. This is particularly evident in the preparation of compounds with specific stereochemistry, crucial for the pharmacological activity of drugs (Jona et al., 2009).

Intermediate for Proteinkinase Inhibitor Synthesis : tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a key intermediate in synthesizing proteinkinase inhibitors, highlighting its significance in medicinal chemistry for developing targeted therapies (Hao et al., 2011).

Chemoselective Oxidation Catalyst : The compound, in conjunction with other chemical agents, has been used as a catalyst for the chemoselective aerobic oxidation of alcohols, underlining its potential in facilitating specific chemical transformations in industrial applications (Shen et al., 2012).

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWKBEKMLAIZEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660828 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | |

CAS RN |

1203127-48-3 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)